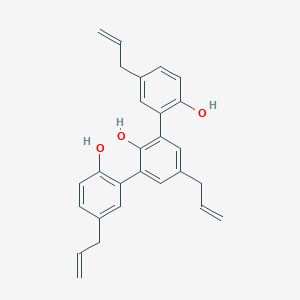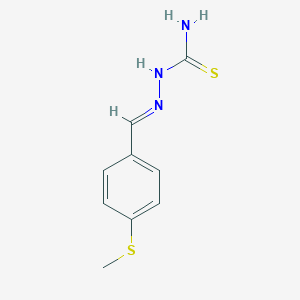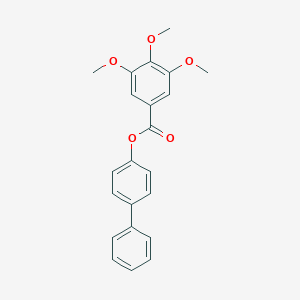![molecular formula C16H16N2O2 B185582 4-[1-[2-[1-(4-Oxocyclohexa-2,5-dien-1-ylidene)ethyl]hydrazinyl]ethylidene]cyclohexa-2,5-dien-1-one CAS No. 5466-24-0](/img/structure/B185582.png)
4-[1-[2-[1-(4-Oxocyclohexa-2,5-dien-1-ylidene)ethyl]hydrazinyl]ethylidene]cyclohexa-2,5-dien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[1-[2-[1-(4-Oxocyclohexa-2,5-dien-1-ylidene)ethyl]hydrazinyl]ethylidene]cyclohexa-2,5-dien-1-one, also known as OCE, is an organic compound that has gained significant attention in recent years due to its potential applications in scientific research. OCE is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 366.45 g/mol.
Wirkmechanismus
The mechanism of action of 4-[1-[2-[1-(4-Oxocyclohexa-2,5-dien-1-ylidene)ethyl]hydrazinyl]ethylidene]cyclohexa-2,5-dien-1-one is not fully understood. However, it has been suggested that this compound exerts its anti-inflammatory and anti-tumor effects through the inhibition of the NF-κB pathway. This compound has also been shown to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. This compound has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. In addition, this compound has been shown to exhibit anti-oxidant properties, which may be beneficial in the prevention of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-[1-[2-[1-(4-Oxocyclohexa-2,5-dien-1-ylidene)ethyl]hydrazinyl]ethylidene]cyclohexa-2,5-dien-1-one is its high purity and stability, which makes it suitable for use in lab experiments. This compound is also relatively easy to synthesize, which makes it accessible to researchers. However, one of the limitations of this compound is its limited solubility in water, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research and development of 4-[1-[2-[1-(4-Oxocyclohexa-2,5-dien-1-ylidene)ethyl]hydrazinyl]ethylidene]cyclohexa-2,5-dien-1-one. One area of research is the development of new drugs based on the structure of this compound for the treatment of various diseases. Another area of research is the investigation of the mechanism of action of this compound and its potential targets. Further studies are also needed to explore the potential applications of this compound in the detection of metal ions in biological samples. Overall, the research on this compound has the potential to lead to the development of new therapies and diagnostic tools for the treatment and prevention of various diseases.
Synthesemethoden
4-[1-[2-[1-(4-Oxocyclohexa-2,5-dien-1-ylidene)ethyl]hydrazinyl]ethylidene]cyclohexa-2,5-dien-1-one can be synthesized through a multistep process involving the reaction of 2-cyclohexen-1-one with hydrazine hydrate, followed by the reaction with ethyl acetoacetate and 4-oxocyclohexa-2,5-dien-1-ylidene ethylidene malononitrile. The final product is obtained through the reaction of the intermediate product with sodium hydroxide. The synthesis method of this compound has been optimized to obtain high yields and purity.
Wissenschaftliche Forschungsanwendungen
4-[1-[2-[1-(4-Oxocyclohexa-2,5-dien-1-ylidene)ethyl]hydrazinyl]ethylidene]cyclohexa-2,5-dien-1-one has been extensively studied for its potential applications in scientific research. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. This compound has been used in the development of new drugs for the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases. This compound has also been used as a probe for the detection of metal ions in biological samples.
Eigenschaften
| 5466-24-0 | |
Molekularformel |
C16H16N2O2 |
Molekulargewicht |
268.31 g/mol |
IUPAC-Name |
4-[(E)-N-[(E)-1-(4-hydroxyphenyl)ethylideneamino]-C-methylcarbonimidoyl]phenol |
InChI |
InChI=1S/C16H16N2O2/c1-11(13-3-7-15(19)8-4-13)17-18-12(2)14-5-9-16(20)10-6-14/h3-10,19-20H,1-2H3/b17-11+,18-12+ |
InChI-Schlüssel |
MNZJNVSDHXWDAU-UHFFFAOYSA-N |
Isomerische SMILES |
CC(=C1C=CC(=O)C=C1)NNC(=C2C=CC(=O)C=C2)C |
SMILES |
CC(=NN=C(C)C1=CC=C(C=C1)O)C2=CC=C(C=C2)O |
Kanonische SMILES |
CC(=C1C=CC(=O)C=C1)NNC(=C2C=CC(=O)C=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-Chlorophenyl)-3-[2-[(4-chlorophenyl)carbamoylamino]ethyl]urea](/img/structure/B185499.png)
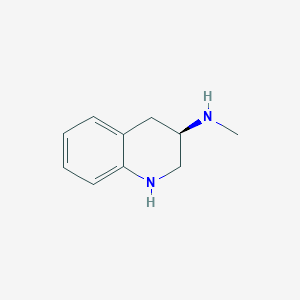

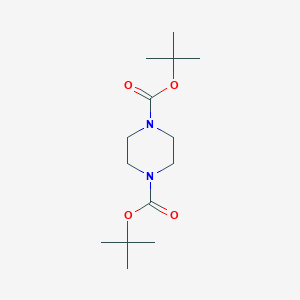
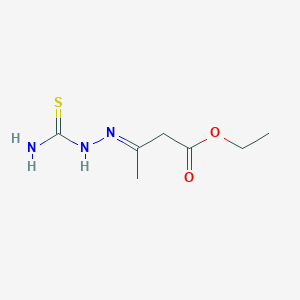
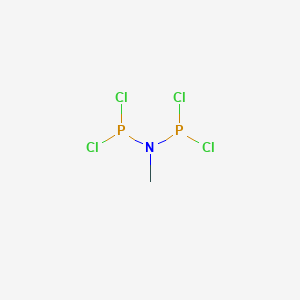
![[(E)-(2-methoxynaphthalen-1-yl)methylideneamino]thiourea](/img/structure/B185513.png)
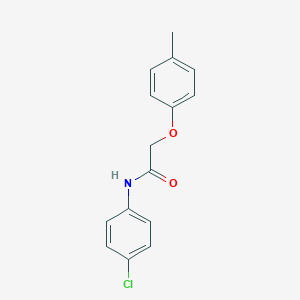
![Benzamide, 4-chloro-N-[[(4-methoxyphenyl)amino]thioxomethyl]-](/img/structure/B185515.png)
